molecular formula C11H14O3 B1618349 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one CAS No. 53542-79-3

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Cat. No.: B1618349
CAS No.: 53542-79-3
M. Wt: 194.23 g/mol
InChI Key: NMAPMZGVYBPUKX-UHFFFAOYSA-N
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Description

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol This compound is characterized by the presence of two hydroxyl groups and a propyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,6-dihydroxy-3-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPMZGVYBPUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C=C1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349170
Record name 1-(2,6-dihydroxy-3-propylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53542-79-3
Record name 1-(2,6-dihydroxy-3-propylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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